Enantiomer-Specific Potency: (-)-Gossypol Exhibits Up to 10-Fold Greater Antiproliferative Activity Than (+)-Gossypol
Direct comparison of purified (+)- and (-)-gossypol enantiomers reveals that (-)-gossypol possesses up to 10-fold greater antiproliferative activity than (+)-gossypol across multiple human carcinoma cell lines [1]. The IC50 values for (-)-gossypol in breast, ovarian, colon, and pancreatic cancer cell lines range from 1.5 to 4.0 µM, whereas (+)-gossypol exhibits substantially weaker activity requiring higher concentrations for comparable effect [1]. This stereochemical dependence of biological activity has critical implications for research applications where enantiomeric purity determines experimental outcomes.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | (-)-Gossypol: IC50 1.5-4.0 µM across multiple cancer cell lines |
| Comparator Or Baseline | (+)-Gossypol: >10 µM (inferred from 10-fold difference) |
| Quantified Difference | Up to 10-fold greater activity for (-)-gossypol |
| Conditions | 6-day MTT assays in breast (MCF-7, T47-D), ovarian (OVCAR-3), colon (HCT-8), and pancreatic (MiaPaCa) human carcinoma cell lines |
Why This Matters
This quantitative difference demonstrates that the enantiomeric composition of gossypol is a critical procurement specification, as the racemic mixture (±)-Gossypol Acetic Acid will exhibit intermediate potency compared to the purified (-)-enantiomer, directly impacting dose-response relationships and experimental reproducibility.
- [1] Benz CC, Keniry MA, Ford JM, Townsend AJ, Cox FW, Palayoor S, et al. Biochemical correlates of the antitumor and antimitochondrial properties of gossypol enantiomers. Mol Pharmacol. 1990 Jun;37(6):840-7. View Source
